REACTION_CXSMILES
|
[CH:1]1[CH2:2][C:3](=O)[CH:4]=[C:5]2[C:10]=1[CH:9]=[CH:8][CH:7]=[CH:6]2.[OH2:12]>>[CH3:4][CH:5]1[C:10](=[O:12])[C:2]2=[CH:1][C:10]3[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=3[CH:4]=[C:3]2[CH2:6]1
|
Name
|
naphthalen-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1CC(C=C2C=CC=CC12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4) the solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography (silica, ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a geometrical mixture of isomers
|
Type
|
ADDITION
|
Details
|
containing 2-Methyl-1,2,6,7,8,9-hexahydro-cyclopenta[.a
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC=2C(=CC=3CCCCC3C2)C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |